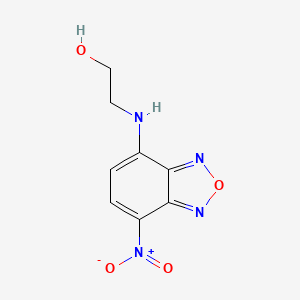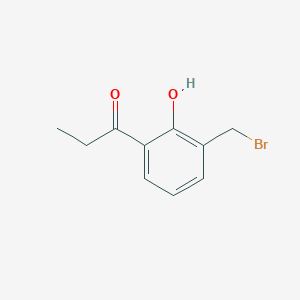![molecular formula C17H27BN2O4 B14064612 Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate](/img/structure/B14064612.png)
Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boc-aminomethyl)-pyridine-4-boronic acid pinacol ester is a boronic acid derivative that has gained attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, a pyridine ring, and a pinacol ester moiety. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)-pyridine-4-boronic acid pinacol ester typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the boronic acid pinacol ester. One common synthetic route includes the following steps:
- Protection of the amine group with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Formation of the boronic acid pinacol ester by reacting the protected amine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-aminomethyl)-pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic acid derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Amines or alcohols.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
3-(Boc-aminomethyl)-pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Boc-aminomethyl)-pyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the development of enzyme inhibitors and sensors. The compound’s reactivity is influenced by the presence of the Boc-protected amine and the pyridine ring, which can participate in various chemical interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Boc-amino)phenylboronic acid pinacol ester
- 4-(Aminomethyl)phenylboronic acid pinacol ester
- 3-Aminophenylboronic acid pinacol ester
Uniqueness
3-(Boc-aminomethyl)-pyridine-4-boronic acid pinacol ester is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to other boronic acid pinacol esters. This makes it particularly useful in specific synthetic applications and research areas where the pyridine moiety plays a crucial role.
Properties
Molecular Formula |
C17H27BN2O4 |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C17H27BN2O4/c1-15(2,3)22-14(21)13(19)11-10-20-9-8-12(11)18-23-16(4,5)17(6,7)24-18/h8-10,13H,19H2,1-7H3 |
InChI Key |
DQMRBJNIPVEDRG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)C(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



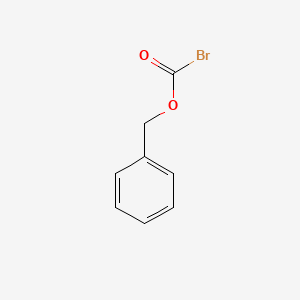

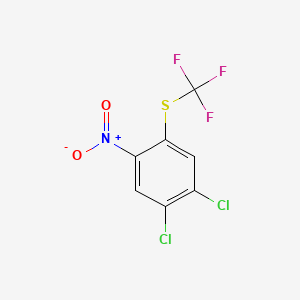
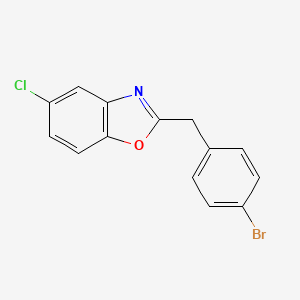
![N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14064544.png)
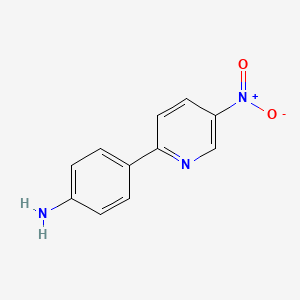
![2-hexyldecyl 5-bromo-2-[5-[5-bromo-3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B14064551.png)
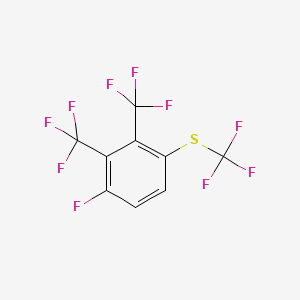
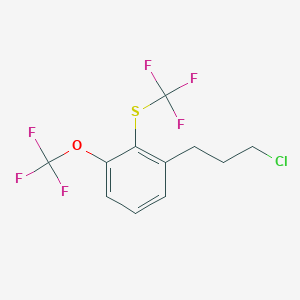
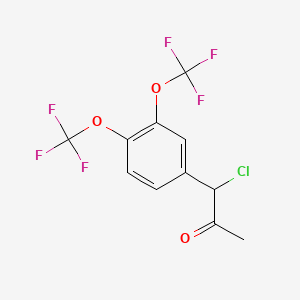
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate](/img/structure/B14064600.png)
